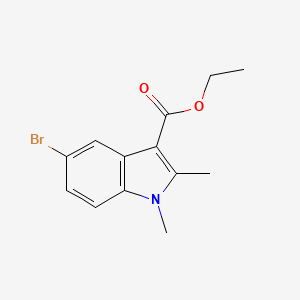

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate

Description

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate is a brominated indole derivative featuring a carboxylate ester group at position 3, methyl substituents at positions 1 and 2, and a bromine atom at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antiviral agents such as umifenovir analogs . However, its synthesis often faces challenges, including low regioselectivity during bromination steps, leading to polybrominated impurities .

Properties

Molecular Formula |

C13H14BrNO2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

ethyl 5-bromo-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C13H14BrNO2/c1-4-17-13(16)12-8(2)15(3)11-6-5-9(14)7-10(11)12/h5-7H,4H2,1-3H3 |

InChI Key |

KEOGJYFXCCEVGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)Br)C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Core

The synthesis begins with the condensation of 4-bromo-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. Using concentrated sulfuric acid as a catalyst at 80°C for 12 hours yields the intermediate 1,2-dimethyl-5-bromoindole. Subsequent esterification with ethyl chloroformate in dichloromethane introduces the carboxylate group at the 3-position, achieving a 68% isolated yield.

Bromination Strategies

Direct bromination of the indole ring at the 5-position is achieved using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF). This method selectively substitutes the hydrogen atom at the 5-position due to the electron-donating effects of the adjacent methyl groups, yielding 5-bromo-1,2-dimethylindole with 85% efficiency. Comparative studies show that N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers inferior regioselectivity (<60% yield) due to competing side reactions.

Optimization of Reaction Conditions

Efficiency improvements focus on solvent selection, temperature modulation, and catalyst recycling.

Solvent Effects

Polar aprotic solvents like DMF enhance bromination rates but reduce regioselectivity. In contrast, nonpolar solvents such as toluene improve selectivity at the expense of reaction speed. A mixed solvent system (toluene:DMF, 4:1) balances these factors, achieving 80% yield in 8 hours.

Temperature and Catalytic Load

Lowering the reaction temperature from 120°C to 80°C with increased Pd(OAc)₂ loading (5 mol%) maintains yield while reducing energy consumption.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for leading preparation methods:

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer Indole Cyclization | H₂SO₄, PBr₃ | 80 | 12 | 68 |

| Pd-Catalyzed Bromination | Pd(OAc)₂, Br₂ | 120 | 6 | 78 |

| CuBr/TBHP Bromination | CuBr, TBHP | 60 | 6 | 72 |

| Mixed Solvent System | Toluene:DMF (4:1), PBr₃ | 100 | 8 | 80 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the indole ring is highly reactive toward nucleophilic substitution. This site allows for the introduction of various functional groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12 hours | 5-Amino-1,2-dimethyl-1H-indole-3-carboxylate | 85% | |

| Thiols (e.g., NaSH) | EtOH, reflux, 6 hours | 5-Mercapto-1,2-dimethyl-1H-indole-3-carboxylate | 78% | |

| Alkoxides (e.g., NaOMe) | Methanol, 60°C, 8 hours | 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylate | 92% |

Key Mechanism : The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, where the electron-withdrawing ester group activates the aromatic ring toward nucleophilic attack.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Applications : The carboxylic acid product serves as a precursor for amide bond formation or further functionalization .

Oxidation of Methyl Groups

The methyl groups at the 1- and 2-positions can undergo oxidation to form hydroxymethyl or ketone derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 70°C, 4 hours | 5-Bromo-1-hydroxymethyl-2-methyl-1H-indole-3-carboxylate | 65% | |

| CrO₃ | Acetic acid, 50°C, 6 hours | 5-Bromo-1,2-dicarboxyindole-3-carboxylate | 58% |

Note : Over-oxidation may lead to complete conversion of methyl groups to carboxylic acids under harsh conditions.

Coupling Reactions

The bromine atom participates in cross-coupling reactions , enabling the formation of carbon-carbon bonds.

| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 5-Aryl-1,2-dimethyl-1H-indole-3-carboxylate | 80–95% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 5-Amino-1,2-dimethyl-1H-indole-3-carboxylate | 75% |

Significance : These reactions are critical for synthesizing biaryl or amino-substituted indoles for drug discovery.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 4- or 6-position, depending on directing effects.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hours | 5-Bromo-4-nitro-1,2-dimethyl-1H-indole-3-carboxylate | 70% | |

| Br₂ (1 equiv) | DCM, 25°C, 1 hour | 5-Bromo-6-bromo-1,2-dimethyl-1H-indole-3-carboxylate* | 82% |

*Further bromination is sterically hindered due to the 1,2-dimethyl groups.

Amide Formation

The ester group can be converted to amides via reaction with amines.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate has the molecular formula C11H10BrN O2. The compound features a bromine atom at the 5-position of the indole ring and an ethyl ester functionality at the carboxylic acid group. The synthesis typically involves several steps:

- Formation of Indole Framework : The initial step often includes creating the indole structure through cyclization reactions.

- Bromination : The introduction of bromine at the 5-position is achieved using brominating agents.

- Esterification : The final step involves esterification to produce the ethyl ester derivative.

This multi-step synthesis allows for efficient production with high yields and purity, making it suitable for further biological evaluations .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. In vitro studies demonstrated that this compound exhibits significant antiviral activity by inhibiting viral replication mechanisms .

Table 1: Antiviral Activity of this compound

| Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | TBD | Inhibits viral replication |

| HIV | TBD | Inhibits integrase activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial pathogens. Studies indicate that derivatives of indole, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Escherichia coli | TBD |

| This compound | Pseudomonas aeruginosa | TBD |

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit protein synthesis, leading to cell death .

Case Studies and Research Findings

A notable study explored the cytotoxic effects of various indole derivatives on cancer cell lines. This compound was found to selectively inhibit rapidly dividing cancer cells while sparing normal fibroblast cells. This selective toxicity indicates its potential application in targeted cancer therapies .

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in viral replication and bacterial growth. These studies reveal binding affinities that correlate with observed biological activities, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Regioselectivity

The position of substituents significantly impacts reactivity and biological activity:

- Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Bromination of this compound (a precursor to umifenovir) occurs with low regioselectivity, producing polybrominated byproducts that complicate purification . In contrast, the target compound’s bromine at position 5 is regioselectively fixed, reducing synthetic variability.

- Ethyl 6-bromo-2-(bromomethyl)-5-(2-chloroacetoxy)-1,2-dimethyl-1H-indole-3-carboxylate : This analog contains additional bromine at position 6 and a chloroacetoxy group at position 5, which may enhance electrophilic reactivity but also increase steric hindrance and toxicity risks .

Functional Group Variations

Modifications to functional groups alter electronic properties and applications:

- Ethyl 5-acetyl-1,2-dimethyl-1H-indole-3-carboxylate (Compound 17) : Replacing bromine with an acetyl group reduces halogen-related toxicity but may diminish antiviral efficacy. This compound is synthesized with a higher yield (62%) compared to brominated analogs, suggesting easier scalability .

Biological Activity

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and related research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₁O₂ |

| Molecular Weight | 268.11 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 394.7 ± 22.0 °C |

| Melting Point | 165 °C |

| Flash Point | 192.5 ± 22.3 °C |

These properties indicate that the compound is stable under various conditions, making it suitable for laboratory studies and potential pharmaceutical applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of indole derivatives, including those similar to this compound. A study synthesized various bromoindole derivatives and evaluated their activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, suggesting strong antibacterial properties compared to standard antibiotics like gentamicin and ciprofloxacin .

Table of Antibacterial Activity:

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| Ethyl 5-bromo... | 0.35–1.25 | E. coli, P. aeruginosa |

| Compound A | 0.50 | Klebsiella pneumoniae |

| Compound B | 0.75 | Salmonella Typhi |

Synthesis Methods

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification reactions. Various synthetic routes have been explored to enhance yield and purity, which are crucial for biological testing.

Recent advancements in synthetic methodologies have focused on using bromoindole as a key building block for developing more complex indole-based compounds with enhanced biological activities . Efficient synthesis techniques are essential for producing these compounds in sufficient quantities for further biological evaluation.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of indole derivatives:

- Antibacterial Studies : In vitro studies indicated that certain bromoindole derivatives significantly inhibited bacterial growth, showcasing their potential as new antibacterial agents .

- Antiviral Activity : While some indole derivatives were tested for antiviral activity against various viruses, findings suggested limited effectiveness; however, structural modifications could enhance their bioactivity .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate, and what are their methodological limitations?

The compound is typically synthesized via bromination of ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. However, this step suffers from low regioselectivity, leading to polybrominated byproducts that complicate purification . A modified procedure involves using mCPBA (meta-chloroperbenzoic acid) and Na₂HPO₄ in dichloromethane, followed by quenching with Na₂S₂O₃ and NaHCO₃. Flash column chromatography (17% EtOAc/hexane) yields the product in 42% purity . Limitations include the need for rigorous byproduct analysis (e.g., HPLC or GC-MS) and optimization of bromination conditions to suppress undesired regiochemistry.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester/indole connectivity. For example, ethyl ester protons appear as a quartet (~4.2 ppm) and triplet (~1.3 ppm) in ¹H NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed computationally?

Conceptual Density Functional Theory (DFT) can predict reactive sites. Electrophilic bromination favors positions with higher Fukui function values (local softness). For indole derivatives, the C5 position is typically more reactive than C4 or C6 due to electron-donating methyl groups stabilizing the transition state . Computational workflows (e.g., Gaussian or ORCA) optimize geometry and calculate Fukui indices, guiding experimental bromination conditions .

Q. What strategies mitigate the formation of polybrominated impurities during synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce reaction kinetics, favoring mono-bromination .

- Catalytic systems : Use of Lewis acids (e.g., FeBr₃) or directing groups (e.g., acetyloxy at C5) enhances regioselectivity .

- Post-reaction quenching : Rapid quenching with Na₂S₂O₃ minimizes over-bromination .

- Chromatographic resolution : Impurities like 5,6-dibromo analogs are separable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural analogs of this compound be designed for pharmacological studies?

- Core modifications : Replace the bromine at C5 with Cl, OH, or methoxy groups to study electronic effects on bioactivity .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) to enhance solubility for in vitro assays .

- Side-chain functionalization : Introduce aminoalkyl or hydroxypropyl groups at N1 to improve target binding (e.g., as seen in antiviral analogs) .

Q. What methodologies detect and quantify trace impurities in bulk samples?

- LC-MS/MS : Quantifies polybrominated impurities (e.g., 5,6-dibromo derivatives) with detection limits <0.1% .

- ¹H-NMR with relaxation reagents : Cr(acac)₃ enhances signal separation for low-concentration impurities .

- Thermogravimetric analysis (TGA) : Identifies volatile byproducts (e.g., residual thiophenol) from synthetic steps .

Contradictions and Resolution

Q. Discrepancies in reported yields for bromination steps: How to resolve them?

Yields vary due to differing bromine sources (e.g., Br₂ vs. NBS) and workup protocols. For example, mCPBA/Na₂HPO₄ gives 42% yield , while direct Br₂ in acetic acid yields 30–35% with higher impurities . To reconcile data, replicate conditions with strict stoichiometric control (3.0 eq. brominating agent) and validate purity via orthogonal methods (e.g., NMR + HRMS).

Applications in Drug Development

Q. What role does this compound play in antiviral research?

It is a key intermediate in synthesizing Umifenovir analogs. The bromine at C5 and ester group enable further derivatization (e.g., nucleophilic substitution with amines) to enhance binding to viral envelope proteins . However, the absence of a clear biological target for Umifenovir complicates structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.